molecular formula C7H12N4S B7763809 1-cyclohexyltetrazole-5-thiol

1-cyclohexyltetrazole-5-thiol

Cat. No.: B7763809
M. Wt: 184.26 g/mol
InChI Key: UFYPTOJTJONMJG-UHFFFAOYSA-N
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Description

1-Cyclohexyltetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted at the 1-position with a cyclohexyl group and at the 5-position with a thiol (-SH) moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical research.

Applications may include roles as intermediates in cephalosporin antibiotics or polymerization agents, as inferred from studies on structurally related thiol-containing tetrazoles .

Properties

IUPAC Name

1-cyclohexyltetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYPTOJTJONMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=NN=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Abstracts Service number 300866 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 300866 is scaled up to meet the demands of various applications. This involves optimizing the reaction conditions and using large-scale reactors to produce the compound efficiently. The industrial production methods ensure that the compound is produced in sufficient quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 300866 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Abstracts Service number 300866 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions involving the compound with Chemical Abstracts Service number 300866 depend on the specific reaction conditions and reagents used. These products can have different chemical properties and applications, making the compound versatile for various uses.

Scientific Research Applications

The compound with Chemical Abstracts Service number 300866 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate biological pathways and molecular interactions. In medicine, the compound has potential therapeutic applications, including drug development and disease treatment. Additionally, the compound is used in industry for various applications, such as material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 300866 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific application of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent at 1-Position Substituent at 5-Position Key Characteristics
1-Cyclohexyltetrazole-5-thiol Cyclohexyl Thiol (-SH) High lipophilicity; potential metabolic stability due to aliphatic substituent
1-Phenyltetrazole-5-thiol Phenyl Thiol (-SH) Aromatic ring enhances π-π interactions; used in photographic agents
1-Methyltetrazole-5-thiol (MTT) Methyl Thiol (-SH) Known inhibitor of vitamin K-dependent γ-carboxylation; linked to hypoprothrombinemia
5-Methyl-1-(4’-chlorophenyl)tetrazole 4’-Chlorophenyl Methyl Halogen substituent increases electrophilicity; synthesized via acyl chloride routes
2-Methyl-1,3,4-thiadiazole-5-thiol (MTD) N/A (thiadiazole core) Thiol (-SH) Structurally distinct heterocycle; higher methylation efficiency than MTT

Key Observations :

  • Lipophilicity : The cyclohexyl group in this compound likely improves membrane permeability compared to phenyl or methyl substituents.
  • Reactivity : 1-Substituted tetrazole-5-thiols react with trichloroethylene to form S-dichlorovinyl derivatives, whereas 5-substituted tetrazoles yield mixtures of 1- and 2-dichlorovinyl products. The cyclohexyl derivative may exhibit similar reactivity but with altered kinetics due to steric effects .

Thermal Stability and Reactivity

  • Thermal Stability : 5-Substituted-2-dichlorovinyltetrazoles (e.g., derivatives of 5-methyltetrazoles) are thermally unstable but polymerize readily. By contrast, 1-substituted analogues like this compound may demonstrate greater stability due to reduced ring strain and steric shielding of the thiol group .
  • Polymerization Potential: Dichlorovinyl derivatives of 1-substituted tetrazoles are less prone to decomposition, suggesting that this compound could serve as a stable monomer in polymerization reactions .

Physical and Spectroscopic Properties

Comparative data from synthesized analogues (e.g., 1-aryl-5-methyltetrazoles) highlight trends:

Compound Melting Point (°C) IR (C=S stretch, cm⁻¹) $^1$H NMR (Key Shifts)
1-(4’-Chlorophenyl)-5-methyltetrazole 145–147 1250–1270 δ 2.5 (s, CH$_3$), δ 7.4–7.6 (Ar-H)
1-Phenyltetrazole-5-thiol Not reported 2550 (S-H) δ 7.5–7.8 (Ar-H)
This compound (inferred) ~100–120* ~2550 (S-H) δ 1.2–2.0 (cyclohexyl CH$_2$), δ 4.5 (N-CH)

*Predicted based on aliphatic substituent effects.

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